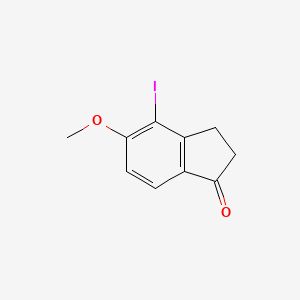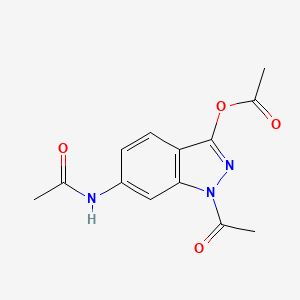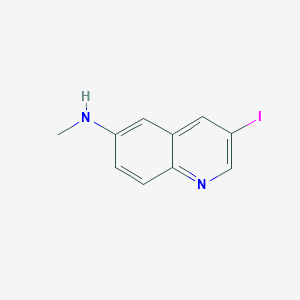![molecular formula C15H11N3O3 B11844090 (7-Methylimidazo[1,2-a]pyridin-3-yl)(3-nitrophenyl)methanone CAS No. 853334-54-0](/img/structure/B11844090.png)
(7-Methylimidazo[1,2-a]pyridin-3-yl)(3-nitrophenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(7-Methylimidazo[1,2-a]pyridin-3-yl)(3-nitrophenyl)methanone is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The compound has a molecular formula of C15H11N3O3 and a molecular weight of 281.27 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (7-Methylimidazo[1,2-a]pyridin-3-yl)(3-nitrophenyl)methanone typically involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization and functionalization steps. One common method involves the use of multicomponent reactions, which allow for the efficient construction of the imidazo[1,2-a]pyridine scaffold .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic route for large-scale production, including the use of continuous flow reactors and other advanced manufacturing techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
(7-Methylimidazo[1,2-a]pyridin-3-yl)(3-nitrophenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the nitro group to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield amines .
科学的研究の応用
(7-Methylimidazo[1,2-a]pyridin-3-yl)(3-nitrophenyl)methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (7-Methylimidazo[1,2-a]pyridin-3-yl)(3-nitrophenyl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
類似化合物との比較
Similar Compounds
(7-Methylimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone: Similar structure but lacks the nitro group.
(7-Methylimidazo[1,2-a]pyridin-3-yl)(4-methylphenyl)methanone: Similar structure with a methyl group on the phenyl ring.
(8-Methylimidazo[1,2-a]pyridin-3-yl)(3-nitrophenyl)methanone: Similar structure with a different position of the methyl group on the imidazo[1,2-a]pyridine ring
Uniqueness
The presence of both the nitro group and the imidazo[1,2-a]pyridine scaffold in (7-Methylimidazo[1,2-a]pyridin-3-yl)(3-nitrophenyl)methanone makes it unique. This combination of functional groups can lead to distinct biological activities and chemical reactivity compared to similar compounds .
特性
CAS番号 |
853334-54-0 |
|---|---|
分子式 |
C15H11N3O3 |
分子量 |
281.27 g/mol |
IUPAC名 |
(7-methylimidazo[1,2-a]pyridin-3-yl)-(3-nitrophenyl)methanone |
InChI |
InChI=1S/C15H11N3O3/c1-10-5-6-17-13(9-16-14(17)7-10)15(19)11-3-2-4-12(8-11)18(20)21/h2-9H,1H3 |
InChIキー |
VGZMFWHDCLBAPR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=NC=C(N2C=C1)C(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



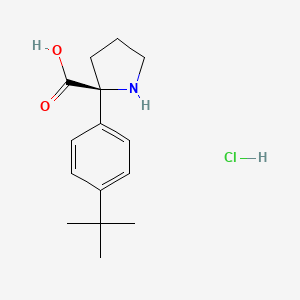
![[(E)-[(2,4-difluorophenyl)-piperidin-4-ylmethylidene]amino] acetate](/img/structure/B11844020.png)


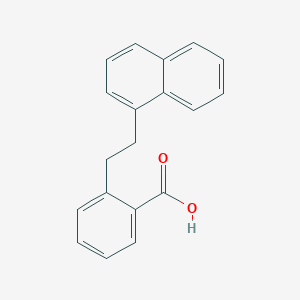
![3-Chloro-2-phenylfuro[2,3-B]quinoxaline](/img/structure/B11844049.png)

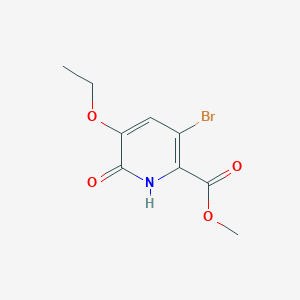
![(2,3-Difluoro-4'-propyl-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B11844067.png)
